4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a complex organic compound known for its unique chemical structure and potential applications in various fields. The compound features a benzodioxole ring fused with a quinolinone moiety, which contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with appropriate amines under controlled conditions to form the intermediate products. These intermediates are then subjected to cyclization reactions to yield the final quinolinone structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone moiety into its corresponding dihydroquinoline form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research has explored its use as a lead compound for developing new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in oxidative stress and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and quinolinone derivatives, such as:
- 1,3-Benzodioxole-5-carbaldehyde
- 6,7-Dimethoxy-3,4-dihydroquinolinone
- Various substituted quinolinones
Uniqueness
What sets 4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone apart is its unique combination of the benzodioxole and quinolinone moieties, which imparts distinctive chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields .
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C18H17NO5/c1-21-15-6-12-11(7-18(20)19-13(12)8-16(15)22-2)10-3-4-14-17(5-10)24-9-23-14/h3-6,8,11H,7,9H2,1-2H3,(H,19,20) |
InChI Key |
YAPCOGFGCGKJRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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